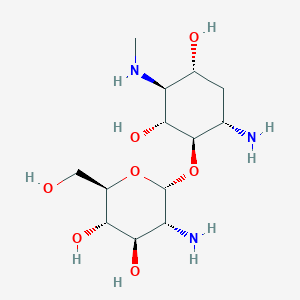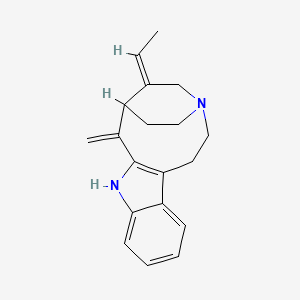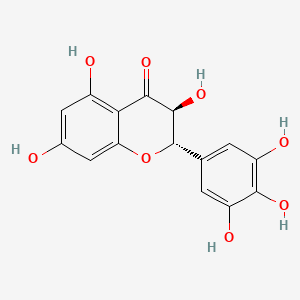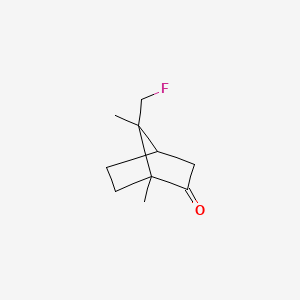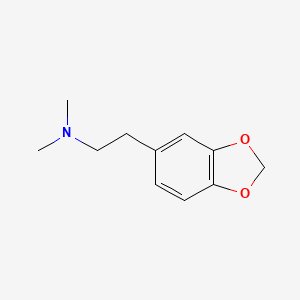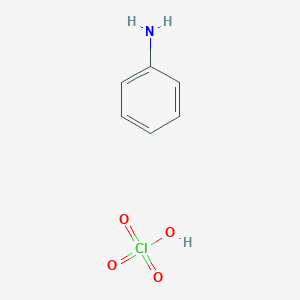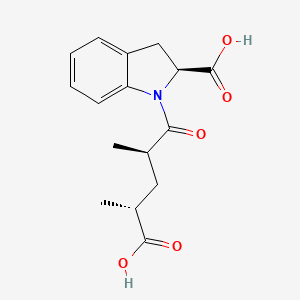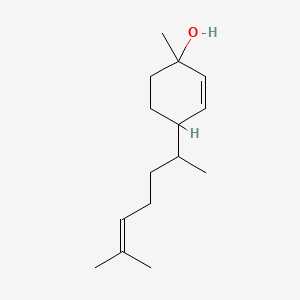
Zingiberenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zingiberenol is a sesquiterpenoid alcohol derived from the essential oil of ginger (Zingiber officinale). It is known for its distinctive aroma and is a significant component of ginger’s volatile oil. This compound has been identified as a key compound in the aggregation-sex pheromone of certain insects, such as the rice stink bug (Mormidea v-luteum) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zingiberenol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the isoprenoid pathway. This process is catalyzed by the enzyme zingiberene synthase, which facilitates the formation of the sesquiterpene skeleton . The reaction conditions often include the use of specific solvents and temperature control to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction of ginger essential oil, followed by purification processes such as distillation and chromatography. The yield and purity of this compound can be optimized by controlling the extraction parameters, including the type of solvent used and the duration of extraction .
Analyse Des Réactions Chimiques
Types of Reactions
Zingiberenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zingiberone, a ketone derivative.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon, zingiberene.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Zingiberone
Reduction: Zingiberene
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
Zingiberenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sesquiterpenoids and studying reaction mechanisms.
Biology: Investigated for its role in insect pheromones and plant-insect interactions.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Zingiberenol involves its interaction with specific molecular targets and pathways. In insects, this compound acts as an aggregation pheromone, attracting both males and females to a common location . The molecular targets include olfactory receptors that detect the pheromone and trigger behavioral responses. In medicinal applications, this compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Murgantiol: Another component of the rice stink bug’s pheromone, with a similar role in chemical communication.
Gingerol: A phenolic compound in ginger with distinct pharmacological properties.
Shogaol: Another phenolic compound in ginger, known for its anti-inflammatory effects.
Uniqueness
Zingiberenol is unique due to its dual role in both plant and insect biochemistry. Its presence in ginger essential oil contributes to the plant’s aroma, while its function as an insect pheromone highlights its ecological significance .
Propriétés
Numéro CAS |
58334-55-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1R,4R)-1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3/t13?,14-,15+/m1/s1 |
Clé InChI |
VVCHIOKYQRUBED-DMJDIKPUSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC(C=C1)(C)O |
SMILES isomérique |
CC(CCC=C(C)C)[C@H]1CC[C@@](C=C1)(C)O |
SMILES canonique |
CC(CCC=C(C)C)C1CCC(C=C1)(C)O |
Synonymes |
1,10-bisaboladien-3-ol 1-Methyl-4-(6-methyl-5-hepten-2-yl)-2-cyclohexen-1-ol 2-Cyclohexen-1-ol, 4-(1,5-dimethyl-4-hexen-1-yl)-1-methyl- zingiberenol zingiberenol, cis- zingiberenol, trans- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1252306.png)
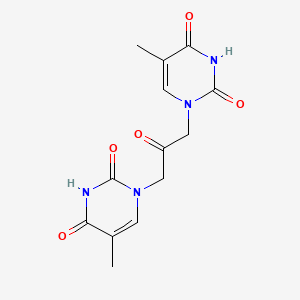
![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)
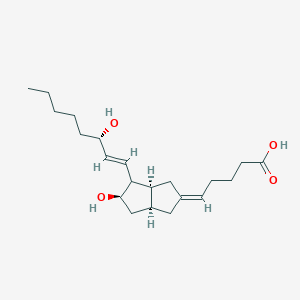
![(1R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1252312.png)
